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Compound of Interest

Compound Name: 2-(Trichloromethyl)benzonitrile

Cat. No.: B1607066 Get Quote

An In-depth Technical Guide to 2-(Trichloromethyl)benzonitrile (CAS 2635-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(Trichloromethyl)benzonitrile, with the CAS number 2635-68-9, is an ortho-substituted

benzonitrile featuring a trichloromethyl group. This combination of a reactive nitrile functionality

and an electron-withdrawing trichloromethyl group on an aromatic scaffold makes it a

potentially valuable intermediate in organic synthesis.[1] While specific experimental data for

this compound is not extensively reported in publicly available literature, its properties and

reactivity can be inferred from its structural components and data on analogous compounds.[1]

The nitrile group is a versatile precursor for various functional groups, including amines and

carboxylic acids, while the trichloromethyl group introduces unique steric and electronic

characteristics to the benzene ring.[1] This guide provides a comprehensive overview of the

known and predicted properties, potential synthetic routes, reactivity, and applications of 2-
(trichloromethyl)benzonitrile, with a particular focus on its relevance in medicinal chemistry

and drug development.

Physicochemical Properties
Quantitative data for 2-(Trichloromethyl)benzonitrile is limited. The following tables

summarize the available computed data from public databases and predicted properties based

on its chemical structure.[1]
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Table 1: General and Computed Physicochemical Properties

Property Value Source

CAS Number 2635-68-9 PubChem

Molecular Formula C₈H₄Cl₃N PubChem

Molecular Weight 220.48 g/mol PubChem

IUPAC Name 2-(trichloromethyl)benzonitrile PubChem

Canonical SMILES
C1=CC=C(C(=C1)C#N)C(Cl)

(Cl)Cl
PubChem

InChIKey
GBKJYWAWSNXSIQ-

UHFFFAOYSA-N
PubChem

XLogP3 3.5 PubChem (Computed)

Hydrogen Bond Donor Count 0 PubChem (Computed)

Hydrogen Bond Acceptor

Count
1 PubChem (Computed)

Rotatable Bond Count 0 PubChem (Computed)

Exact Mass 218.940932 Da PubChem (Computed)

Monoisotopic Mass 218.940932 Da PubChem (Computed)

Topological Polar Surface Area 23.8 Å² PubChem (Computed)

Heavy Atom Count 12 PubChem (Computed)

Table 2: Predicted Spectroscopic Data

While experimental spectra are not readily available, the following table outlines the expected

spectral characteristics based on the structure of 2-(Trichloromethyl)benzonitrile.
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Spectroscopy Expected Features

¹H NMR

Aromatic protons (4H) would appear as

multiplets in the downfield region (approx. 7.5-

8.0 ppm). The integration and splitting patterns

would be complex due to ortho, meta, and para

couplings.

¹³C NMR

Aromatic carbons would appear in the range of

110-140 ppm. The nitrile carbon (C≡N) would be

observed around 115-120 ppm. The carbon of

the trichloromethyl group (-CCl₃) would be found

further downfield (approx. 90-100 ppm).

IR Spectroscopy

A sharp, medium-intensity peak characteristic of

the nitrile (C≡N) stretch is expected around

2220-2240 cm⁻¹. C-H stretching of the aromatic

ring would be observed above 3000 cm⁻¹.

Strong C-Cl stretching vibrations are expected

in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry

The mass spectrum would show a molecular ion

peak (M⁺) with a characteristic isotopic pattern

due to the presence of three chlorine atoms

(³⁵Cl and ³⁷Cl isotopes), resulting in prominent

M, M+2, M+4, and M+6 peaks.

Synthesis and Reactivity
Proposed Synthesis
A common method for synthesizing compounds with a trichloromethyl group is the free-radical

chlorination of a corresponding methyl group. A plausible synthetic route to 2-
(Trichloromethyl)benzonitrile would, therefore, start from 2-methylbenzonitrile.
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Starting Material

Reaction

Product

2-methylbenzonitrile

Free-radical chlorination

  NCS, AIBN (cat.)
  CCl₄, reflux

2-(Trichloromethyl)benzonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(Trichloromethyl)benzonitrile.

Reactivity
The reactivity of 2-(Trichloromethyl)benzonitrile is dictated by its two main functional groups:

the nitrile and the trichloromethyl group. The strong electron-withdrawing nature of both groups

deactivates the aromatic ring towards electrophilic substitution.

Nitrile Group (-C≡N): This group is susceptible to nucleophilic attack and can undergo a

variety of transformations, making it a valuable synthetic handle.[2]

Hydrolysis: Can be hydrolyzed to 2-(trichloromethyl)benzamide or further to 2-

(trichloromethyl)benzoic acid under acidic or basic conditions.

Reduction: Can be reduced to a primary amine, 2-(trichloromethyl)benzylamine, using

reducing agents like LiAlH₄.
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Trichloromethyl Group (-CCl₃): This group can also participate in several reactions.

Substitution: It can be a precursor to the trifluoromethyl group (-CF₃) via halogen

exchange reactions (e.g., using SbF₃), a crucial transformation in medicinal chemistry.

Hydrolysis: Under certain conditions, it can be hydrolyzed to a carboxylic acid group,

although this is often challenging.

Nitrile Group Reactions

Trichloromethyl Group Reactions

2-(Trichloromethyl)benzonitrile

2-(Trichloromethyl)benzamide
  H₂O, H⁺/OH⁻ (mild)

2-(Trichloromethyl)benzylamine
  LiAlH₄

2-(Trifluoromethyl)benzonitrile

  SbF₃ (Halex Rxn)

2-(Trichloromethyl)benzoic acid
  H₂O, H⁺/OH⁻ (strong)

Click to download full resolution via product page

Caption: Reactivity of 2-(Trichloromethyl)benzonitrile.

Applications in Drug Development
While direct applications of 2-(Trichloromethyl)benzonitrile in pharmaceuticals are not

documented, its structural motifs are highly relevant. Benzonitrile derivatives are present in a

number of approved drugs and are known to act as bioisosteres for other functional groups.[3]

The primary potential of 2-(Trichloromethyl)benzonitrile in drug development lies in its utility

as a synthetic intermediate for introducing the trifluoromethyl (-CF₃) group. The -CF₃ group is a

key pharmacophore in modern medicinal chemistry due to its unique properties:[4]
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Enhanced Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group

resistant to metabolic degradation by cytochrome P450 enzymes.[4]

Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes,

enhancing bioavailability and efficacy.[4]

Modified Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa

of nearby functional groups, influencing how a drug molecule interacts with its biological

target.[4]

Therefore, 2-(Trichloromethyl)benzonitrile can serve as a valuable building block for the

synthesis of novel drug candidates containing the 2-(trifluoromethyl)benzonitrile scaffold.

2-(Trichloromethyl)benzonitrile
(Building Block)

Halogen Exchange
(e.g., with SbF₃)

2-(Trifluoromethyl)benzonitrile
(Key Intermediate)

Further Synthetic Elaboration
(e.g., coupling reactions, functional group transformations)

Active Pharmaceutical Ingredient (API)
(Containing -CF₃ group)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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